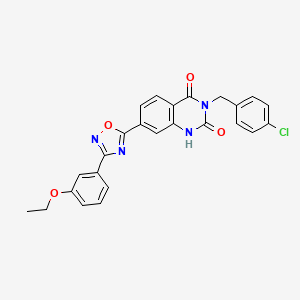
3-(4-chlorobenzyl)-7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorobenzyl)-7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19ClN4O4 and its molecular weight is 474.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(4-chlorobenzyl)-7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a novel derivative belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, with a focus on its potential applications in antimicrobial and anticancer therapies.
Synthesis and Structural Characteristics
The synthesis of quinazoline derivatives typically involves the condensation of appropriate precursors under controlled conditions. For the target compound, methods may include:
- Condensation Reactions : Utilizing starting materials such as 4-chlorobenzylamine and ethoxyphenyl derivatives.
- Cyclization : The formation of the oxadiazole ring can be achieved through cyclization reactions involving hydrazine derivatives.
The structural confirmation is usually performed using spectroscopic techniques such as NMR and mass spectrometry.
Antimicrobial Activity
Recent studies have indicated that quinazoline derivatives exhibit significant antimicrobial properties. The target compound’s activity was evaluated against various bacterial strains using the agar well diffusion method.
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 12 | 70 |
| Escherichia coli | 15 | 65 |
| Candida albicans | 11 | 80 |
The results suggest that the compound demonstrates moderate to good activity against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like ampicillin and vancomycin .
Anticancer Activity
The quinazoline scaffold has been recognized for its potential anticancer properties. The target compound was tested on several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| PC3 (Prostate Cancer) | 10 |
| MCF-7 (Breast Cancer) | 12 |
| HT-29 (Colon Cancer) | 11 |
These findings indicate that the compound exhibits cytotoxic effects in a dose-dependent manner, particularly against prostate and breast cancer cell lines .
The biological activity of quinazoline derivatives is often attributed to their ability to inhibit key enzymes involved in cellular processes:
- DNA Topoisomerase Inhibition : Compounds like the target molecule can interfere with DNA replication by inhibiting topoisomerases, which are crucial for unwinding DNA during replication.
- Bacterial Gyrase Inhibition : Similar mechanisms are observed in antimicrobial activity where these compounds inhibit bacterial gyrase and DNA topoisomerase IV, leading to bacterial cell death .
Case Studies
In a recent study focused on the structure-activity relationship (SAR) of quinazoline derivatives, it was found that modifications at specific positions significantly influenced their biological efficacy. For instance, introducing various substituents at the 1- and 3-positions of the quinazoline ring enhanced their potency against both bacterial strains and cancer cells .
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methyl]-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O4/c1-2-33-19-5-3-4-16(12-19)22-28-23(34-29-22)17-8-11-20-21(13-17)27-25(32)30(24(20)31)14-15-6-9-18(26)10-7-15/h3-13H,2,14H2,1H3,(H,27,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWOCEUBSCRWRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














